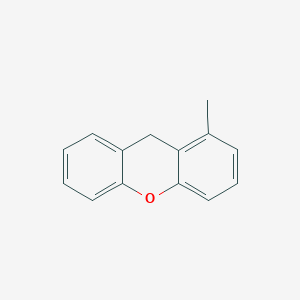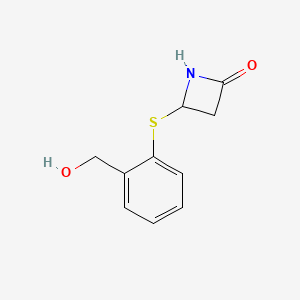
N-(1-phenyloctylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenyloctylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a phenyl-substituted octylidene chain. This compound is part of the broader class of hydroxylamines, which are known for their diverse reactivity and applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyloctylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable aldehyde or ketone. One common method is the condensation of hydroxylamine with 1-phenyloctanal under acidic or basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
N-(1-phenyloctylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
科学的研究の応用
N-(1-phenyloctylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-(1-phenyloctylidene)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various chemical transformations and biological interactions. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or synthetic processes.
類似化合物との比較
Similar Compounds
Phenylhydroxylamine: Similar structure but lacks the octylidene chain.
N-hydroxyaniline: Another hydroxylamine derivative with different substituents.
Cupferron: A nitroso derivative of phenylhydroxylamine.
Uniqueness
N-(1-phenyloctylidene)hydroxylamine is unique due to its specific structure, which combines the reactivity of the hydroxylamine group with the hydrophobic properties of the phenyl and octylidene substituents. This combination allows for unique interactions and applications that are not possible with simpler hydroxylamine derivatives.
特性
CAS番号 |
77611-70-2 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
N-(1-phenyloctylidene)hydroxylamine |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-9-12-14(15-16)13-10-7-6-8-11-13/h6-8,10-11,16H,2-5,9,12H2,1H3 |
InChIキー |
KWAWZYOGDNCRLX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=NO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


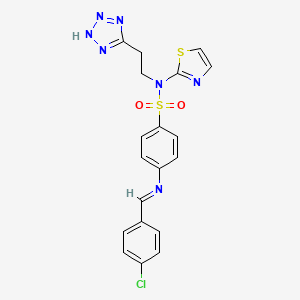
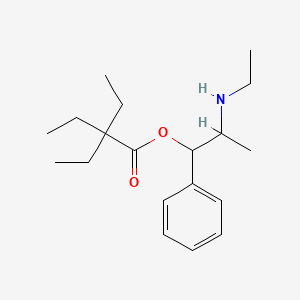
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
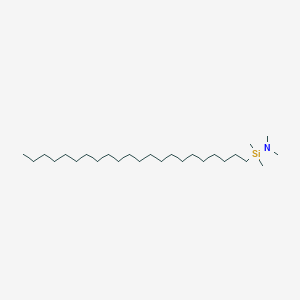
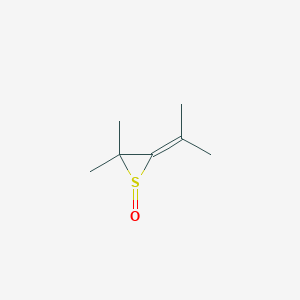
![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
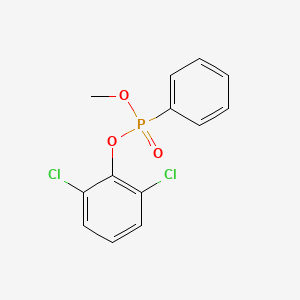
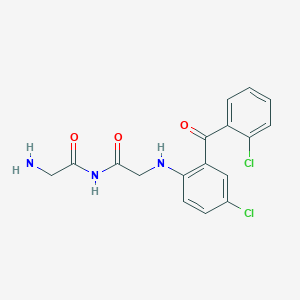
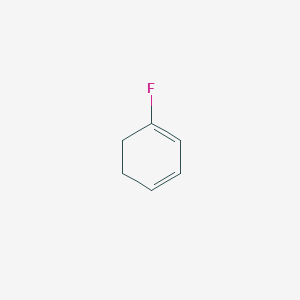
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)
